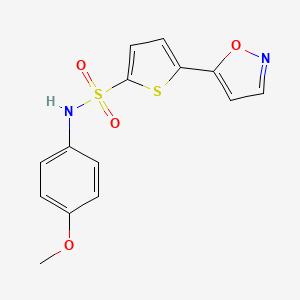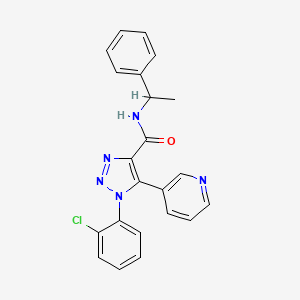![molecular formula C18H17ClN4O3S B14964519 4-amino-N~3~-(2-chlorobenzyl)-N~5~-[(5-methylfuran-2-yl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B14964519.png)
4-amino-N~3~-(2-chlorobenzyl)-N~5~-[(5-methylfuran-2-yl)methyl]-1,2-thiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents
準備方法
The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chlorobenzylamine with 5-methylfurfural in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
化学反応の分析
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro groups to amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .
類似化合物との比較
When compared to other thiazole derivatives, 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different applications and biological activities.
特性
分子式 |
C18H17ClN4O3S |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(5-methylfuran-2-yl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H17ClN4O3S/c1-10-6-7-12(26-10)9-22-18(25)16-14(20)15(23-27-16)17(24)21-8-11-4-2-3-5-13(11)19/h2-7H,8-9,20H2,1H3,(H,21,24)(H,22,25) |
InChIキー |
QMILAYAXWALYQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
![5-(4-isopropylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B14964472.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14964486.png)
![3-[(4-Ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964492.png)
![N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14964494.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylbutyl)acetamide](/img/structure/B14964495.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]ethanol](/img/structure/B14964499.png)

![N-isobutyl-3-(2-methyl-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B14964511.png)
